molecular formula C26H24N4 B015679 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile CAS No. 268548-74-9

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile

Cat. No. B015679
M. Wt: 392.5 g/mol
InChI Key: PHLZJGQPWCVVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile, often involves multi-step chemical reactions. One notable method for synthesizing imidazole derivatives involves the cycloannulation of diketones with amino compounds and sodium nitrite, allowing for the formation of diversely functionalized imidazoles under mild conditions (Yugandar et al., 2016). Another approach includes the three-component reaction of tetracyanoethylene, a carbonyl compound, and ammonium acetate to synthesize malononitrile derivatives (Ershov et al., 2008).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by their planar, conjugated, and aromatic imidazol-4-yl-triazole system. Structural analyses often reveal intricate hydrogen bonding and π-π stacking interactions that contribute to the compound's stability and reactivity. For example, an imidazole derivative was shown to form bifurcated hydrogen bonds and exhibit π-π stacking interactions, which are crucial for the molecular assembly and properties of these compounds (Afshar et al., 1987).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including cycloadditions, rearrangements, and substitutions, that significantly affect their chemical properties. These reactions facilitate the synthesis of novel compounds with potential biological and chemical applications. For instance, the Dimroth rearrangement is a transformation observed in some imidazole derivatives, leading to new structures with different chemical functionalities (Rozhkov et al., 2004).

Scientific Research Applications

Fluorescent Probes and Bio-imaging

A study by Zhao et al. (2017) introduced a phenanthroimidazole-based compound, exhibiting high selectivity and sensitivity as a hypochlorite sensor in aqueous media. This compound has been successfully used for bio-imaging in living cells, highlighting its potential for cellular and molecular biology research applications (Zhao et al., 2017).

Chemosensors for Ion Recognition

Research by Esteves et al. (2013) on amino acids based on 2,4,5-triarylimidazoles showed their utility as new chemosensors for ion recognition. These compounds have been evaluated for their interaction with biologically important ions, demonstrating their application in the development of new diagnostic tools and sensors (Esteves, Raposo, & Costa, 2013).

Antimicrobial Agents

Al‐Azmi and Mahmoud (2020) reported the synthesis and antimicrobial evaluation of novel derivatives, highlighting the role of such compounds in searching for new antimicrobial agents. This research contributes to the field of medicinal chemistry and the development of new treatments for infections (Al‐Azmi & Mahmoud, 2020).

Antitumor Evaluation

A study by Hamama et al. (2013) on N-substituted-2-amino-1,3,4-thiadiazoles provides insights into the synthesis and antitumor evaluation of these compounds. Some synthesized molecules showed promising antitumor and antioxidant activities, indicating their potential in cancer research (Hamama, Gouda, Badr, & Zoorob, 2013).

Electron Transfer Redox Mediators

The study by Lu et al. (2014) explored the diffusion and electron transfer rates of triarylimidazoles (TAIs), shedding light on their application as organic electron transfer redox mediators. This research is significant for understanding the electron transfer process in electrochemical reactions, with implications for catalysis and energy conversion (Lu, Yoo, Li, Zeng, & Little, 2014).

Future Directions

The future directions of research involving similar compounds have been discussed1. However, the specific future directions of research involving “4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile” are not explicitly mentioned in the search results1310.


Please note that the information provided is based on the search results and may not be fully accurate or comprehensive. For more detailed information, it is recommended to refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

2-amino-4-(3-tritylimidazol-4-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-29-20-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZJGQPWCVVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405230
Record name 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile

CAS RN

268548-74-9
Record name 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Reactant of Route 2
Reactant of Route 2
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Reactant of Route 3
Reactant of Route 3
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Reactant of Route 4
Reactant of Route 4
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Reactant of Route 5
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Reactant of Route 6
Reactant of Route 6
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.